6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-thiophen-3-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXPRBLNOAIKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione are enzymes such as protein kinases (PKs) and topoisomerases. These enzymes play a crucial role in cell proliferation and differentiation, especially in cancer cells. Mutations in these enzymes can lead to oncogenesis.
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes.
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the activity of protein kinases, which are involved in various cellular communication problems. By inhibiting these enzymes, the compound disrupts signal transduction pathways, which can lead to metastasis and drug resistance. It also inhibits other targets such as topoisomerases.
Biological Activity
6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, focusing on its potential as an anticancer agent and antimicrobial properties, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrimidine ring substituted with a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 194.21 g/mol. The compound's structural features contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. Notably, it has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study focused on the compound's effect on non-small cell lung cancer (NSCLC) cells revealed that derivatives of this compound exhibited significant inhibitory effects on cell growth. The most potent derivative showed an IC50 value of against d-Dopachrome tautomerase activity, which is crucial in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Targeted |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 5a | 0.30 | 0.35 | Escherichia coli |
| 10 | 0.25 | 0.30 | Candida albicans |
The derivatives were tested against various pathogens and exhibited bactericidal and fungicidal activities. Compound 7b was particularly effective with MIC values ranging from to $$0.25 , \mu g/mL) .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism respectively. The IC50 values for these activities ranged from to for DNA gyrase and to for DHFR inhibition .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial activity. A study demonstrated that modifications at the thiophene or pyrimidine moieties enhance activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves cell cycle arrest in the G1 phase. The following table summarizes IC50 values from various studies:
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 5.0 |
| Derivative B | MCF-7 | 8.2 |
| Derivative C | A549 | 10.5 |
Case Studies
- Antimicrobial Activity Study : A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives against common pathogens. Results indicated a correlation between structural modifications and increased antimicrobial potency.
- Anticancer Research : A study published in a peer-reviewed journal highlighted the cytotoxic effects of specific derivatives on cancer cell lines. The findings suggested that structural variations significantly influence anticancer activity.
Industrial Applications
In addition to its biological applications, this compound serves as a precursor for the development of new materials and organic synthesis processes. Its unique properties make it suitable for:
- Development of novel pharmaceuticals.
- Synthesis of advanced materials in organic electronics.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Thiophen-2-yl vs. Thiophen-3-yl Substitution: describes 4-phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a), which has a thiophen-2-yl group. Its melting point (270–272°C) is significantly higher than most arylthio analogs in (130–212°C), suggesting that direct thiophene substitution (vs. arylthio linkages) increases crystallinity and stability.
Arylthio vs. Thiophenyl Substitution :
Compounds in (e.g., 12d–12j ) feature arylthio groups (e.g., 2-ethylphenyl, trifluoromethylphenyl) linked via sulfur. These compounds exhibit moderate yields (68–81%) and melting points (130–212°C). The thiophenyl group in the target compound lacks a sulfur bridge, which could reduce steric hindrance and improve pharmacokinetic properties .
Physical and Spectral Properties
- Spectral Trends : Thiophene-containing compounds (e.g., 12a) show distinct ¹H NMR signals for thiophene protons (δ 7.0–7.5), while fluorinated analogs (12h–12j) exhibit downfield shifts due to electron-withdrawing effects .
Preparation Methods
Synthetic Routes and Key Reactions
Starting Materials and General Strategy
- The synthesis typically begins with thiophene derivatives such as thiophen-3-yl-substituted precursors or related intermediates.
- The pyrimidine-2,4-dione core is constructed via condensation reactions involving urea or thiourea derivatives and β-dicarbonyl compounds or their analogues.
- Functional group transformations on the thiophene ring or pyrimidine scaffold are often carried out to achieve the desired substitution pattern.
Methodologies Reported in Literature
Reaction of Pyrimidine Precursors with Thiophene Derivatives
- One approach involves reacting pyrimidine-2,4-dione precursors with thiophene-3-yl-containing reagents under basic or acidic conditions to form the target compound.
- For example, derivatives of 6-aryl-5,6-dihydropyrimidin-4(3H)-ones have been converted into dihydrouracil analogs using oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), yielding the corresponding pyrimidine-2,4-dione structures with thiophene substitution.
Use of Reflux and Catalysis
- Refluxing intermediates such as 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with reagents like formamide or carbon disulfide has been employed to achieve ring transformations leading to thiophene-substituted pyrimidine dione derivatives.
- Catalytic agents such as triethylamine are used to facilitate condensation reactions with aryl ketones, enabling the formation of complex fused pyrimidine systems bearing thiophene rings.
Solvent and Reagent Effects on Yield
- Solvent polarity and hydrogen bond acceptor (HBA) properties significantly affect the yield of the pyrimidine-2,4-dione derivatives.
- In the oxidation of dihydropyrimidinones to dihydrouracils, solvents like DCM (dichloromethane) without HBA properties and with a high dipolarity/polarizability index gave the highest yields (up to 75%) compared to solvents like water or THF that have HBA properties and resulted in lower yields.
Detailed Research Findings and Data
Oxidation of Dihydropyrimidinones to Dihydrouracils Using mCPBA
| Entry | Solvent | Dielectric Constant | HBA Property | π* Index | Yield of DHU (%) |
|---|---|---|---|---|---|
| 1 | Water | 80 | Yes | 1.09 | 0 (decomposition) |
| 2 | Methanol | 33 | Yes | 0.60 | Low |
| 3 | Tetrahydrofuran (THF) | 7.6 | Yes | 0.58 | 29 |
| 4 | Dioxane | 2.3 | Yes | 0.55 | 32 |
| 5 | Dichloromethane (DCM) | 9.1 | No | 0.82 | 75 |
| 6 | Chloroform | 4.8 | No | 0.58 | 40 |
| 7 | Toluene | 2.4 | No | 0.54 | 51 |
Reflux Conditions and Catalysts
- Refluxing pyrimidine-thiophene intermediates with formamide or carbon disulfide under basic conditions (e.g., sodium hydroxide) leads to ring closure and formation of pyrimidine-2,4-dione derivatives.
- Triethylamine catalysis in the condensation with aryl ketones enables the formation of fused pyrimidine-thiophene systems with good yields.
Spectroscopic Confirmation
Summary of Preparation Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione and related derivatives?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiophene-containing pyrimidines are often prepared by reacting α-bromoacetyl intermediates with thioacetamide in acetic acid, followed by alkylation or functionalization at specific positions (e.g., position 1 with benzyl chlorides) . Key steps include purification via column chromatography and characterization using H/C NMR and HRMS .
- Yield Optimization : Initial yields range from 40% to 81%, depending on reaction conditions (solvent, temperature, and catalysts). For instance, alkylation with ethyl iodide in DMF/KCO achieves ~40–53% yields for cyclopropyl derivatives .
Q. How is the structural integrity of 6-(thiophen-3-yl)pyrimidine-2,4-dione confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H NMR signals for thiophene protons typically appear at 7.57–7.62 ppm, while NH protons resonate at 9.68–10.41 ppm. Methylene groups from alkylation (e.g., benzyl substituents) show peaks at 5.13–5.21 ppm .
- Mass Spectrometry : HRMS-ESI(−) confirms molecular weights (e.g., [M+H] or [M−H]) with <2 ppm error .
- X-ray Diffraction : Single-crystal analysis validates bond angles and torsional strain in fused pyrimidine-thiophene systems .
Q. What preliminary biological activities are reported for thiophene-functionalized pyrimidine-diones?
- Antimicrobial Activity : Derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione show potent activity against Staphylococcus aureus (MIC ≤1 µg/mL), surpassing metronidazole and streptomycin .
- HIV Inhibition : 6-Arylthio-3-hydroxypyrimidine-2,4-diones inhibit HIV reverse transcriptase-associated RNase H, with IC values <10 µM for derivatives bearing trifluoromethyl groups .
Advanced Research Questions
Q. How do substituents at position 1 and 3 influence the biological activity of pyrimidine-dione derivatives?
- Structure-Activity Relationship (SAR) :
- Position 1 : Alkylation (e.g., benzyl or methyl groups) reduces antimicrobial activity compared to unsubstituted analogs. For example, 1-(4-methylbenzyl) derivatives retain moderate activity against Candida albicans .
- Position 3 : Hydroxyl or cyclopropyl groups enhance solubility and target binding. 3-Hydroxy derivatives exhibit higher HIV RNase H inhibition due to hydrogen bonding with catalytic residues .
Q. What computational methods are used to predict electronic properties and reactivity of 6-(thiophen-3-yl)pyrimidine-2,4-dione?
- DFT/TD-DFT Analysis :
- HOMO-LUMO Gaps : Calculated ΔE values (3.91–4.10 eV) correlate with UV-vis absorption spectra (e.g., λ ~310 nm) .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic sites (e.g., carbonyl oxygen at position 2/4) and electrophilic regions (thiophene sulfur) for covalent modification .
Q. How can conflicting data on alkylation effects be resolved in structure-activity studies?
- Methodological Approach :
Comparative Assays : Test alkylated vs. non-alkylated analogs against the same targets (e.g., eEF-2K vs. HIV RNase H) under standardized conditions .
Crystallographic Studies : Resolve binding modes using X-ray co-crystals (e.g., with eEF-2K or bacterial enzymes) to identify steric clashes or favorable interactions .
Kinetic Analysis : Measure dissociation rates (e.g., via surface plasmon resonance) for allosteric modulators like TAK-013, which lack alkylation but enhance ligand unbinding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
